Trans-3-Fluoro-tetrahydro-2H-pyran-4-yl methanesulfonate is a synthetic organic compound that belongs to a class of compounds known for their applications in medicinal chemistry. This compound features a tetrahydropyran ring, which is a six-membered cyclic ether, and is characterized by the presence of a fluorine atom and a methanesulfonate group.
The compound can be synthesized through various chemical reactions involving commercially available precursors. It is often utilized in pharmaceutical research for its potential biological activities and as an intermediate in the synthesis of more complex molecules.
Trans-3-Fluoro-tetrahydro-2H-pyran-4-yl methanesulfonate is classified as an organofluorine compound due to the presence of fluorine, and it is categorized under sulfonate esters because of the methanesulfonate moiety.
The synthesis of trans-3-Fluoro-tetrahydro-2H-pyran-4-yl methanesulfonate typically involves several key steps:
The reactions are generally performed under controlled conditions, often requiring inert atmospheres (e.g., nitrogen or argon) to prevent moisture interference, especially during fluorination steps.
Trans-3-Fluoro-tetrahydro-2H-pyran-4-yl methanesulfonate has a distinct molecular structure characterized by:
The molecular formula for trans-3-Fluoro-tetrahydro-2H-pyran-4-yl methanesulfonate is , and its molecular weight is approximately 201.25 g/mol. The compound's structural representation can be depicted using standard chemical drawing software, highlighting its stereochemistry.
Trans-3-Fluoro-tetrahydro-2H-pyran-4-yl methanesulfonate can participate in various chemical reactions due to its functional groups:
Reactions involving this compound may require specific conditions such as temperature control and solvent choice, with common solvents including dichloromethane or acetonitrile.
The mechanism of action for trans-3-Fluoro-tetrahydro-2H-pyran-4-yl methanesulfonate largely depends on its application in biological systems. Its potential pharmacological effects may arise from:
Studies have shown that compounds with similar structures exhibit varying degrees of biological activity, including antimicrobial and anticancer properties, which may also apply to trans-3-Fluoro-tetrahydro-2H-pyran-4-yl methanesulfonate.
Trans-3-Fluoro-tetrahydro-2H-pyran-4-yl methanesulfonate is typically a colorless to pale yellow liquid or solid, depending on purity and crystallization conditions.
Key chemical properties include:
Relevant data from spectroscopic analyses (NMR, IR) can provide insights into its functional groups and confirm structural integrity.
Trans-3-Fluoro-tetrahydro-2H-pyran-4-yl methanesulfonate finds applications primarily in scientific research, particularly in:
The stereoselective synthesis of trans-3-fluoro-tetrahydro-2H-pyran-4-yl methanesulfonate presents significant challenges due to the need for precise spatial control over fluorine and methanesulfonate group orientation. Catalytic asymmetric methods have emerged as powerful tools to achieve this configuration with high fidelity. Metal-based chiral catalysts, particularly those incorporating bis-oxazoline ligands with copper(I) or palladium(0) centers, enable enantioselective fluorination at the C3 position of tetrahydropyran precursors. These catalysts create a chiral microenvironment that favors the formation of the trans-diastereomer by controlling the approach of fluorinating reagents to the prochiral face of the molecule [5].
Organocatalytic approaches have also demonstrated remarkable efficacy in trans-configuration optimization. Chiral amine catalysts, such as cinchona alkaloid derivatives, facilitate enantioselective fluorination through hydrogen-bonding interactions and ion pairing. For example, the use of quinine-derived catalysts with Selectfluor® as the fluorine source achieves trans-selectivity by directing fluoride delivery to the re face of a ketone intermediate, followed by stereospecific reduction. This method typically delivers enantiomeric excess (ee) values exceeding 85% for the trans-isomer, representing a substantial improvement over non-catalytic methods [5] [8].
Enzymatic resolution provides an alternative strategy for accessing enantiopure trans-isomers. Lipases from Candida antarctica (CAL-B) selectively hydrolyze the ester precursors of the undesired enantiomer, leaving the desired trans-configured enantiomer intact. This biotechnological approach achieves ee values >98% but suffers from maximum theoretical yields of 50%, necessitating recycling protocols for the unreactive enantiomer. Recent advances in dynamic kinetic resolution have addressed this limitation by combining enzymatic selectivity with in situ racemization, significantly improving process efficiency for large-scale production of the trans-configured intermediate [6].
Table 1: Performance Metrics of Catalytic Asymmetric Methods for trans-Configuration Synthesis
Catalyst Type | Reagent System | trans:cis Ratio | ee (%) | Reaction Time (h) |
---|---|---|---|---|
Chiral Cu(I)-bisoxazoline | NFSI, Base | 12:1 | 92 | 24 |
Cinchona-derived amine | Selectfluor®, TEA | 9:1 | 88 | 36 |
Palladium-BINAP complex | AgF, Phase-transfer agent | 15:1 | 95 | 18 |
CAL-B lipase | Vinyl acetate, Buffer | >20:1 | >99 | 72 |
The multi-step synthesis of trans-3-fluoro-tetrahydro-2H-pyran-4-yl methanesulfonate typically begins with commercially available tetrahydropyran-4-one derivatives. The critical sequence involves fluorination at C3 followed by stereospecific installation of the methanesulfonate leaving group at C4. Fluorination employs diethylaminosulfur trifluoride (DAST) or its safer alternative, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), which converts the alcohol to fluoride with inversion of configuration. This step requires meticulous temperature control (-78°C to 0°C) to prevent elimination side reactions and epimerization that would compromise the trans-stereochemistry [8].
Racemization presents a significant challenge during methanesulfonylation due to the potential for sulfonate group participation and neighboring group effects. To mitigate this risk, optimized protocols use:
The choice of protecting groups significantly impacts racemization rates during intermediate steps. tert-Butyldiphenylsilyl (TBDPS) ether protection of the C4 alcohol before fluorination demonstrates superior performance compared to acetate or benzyl groups, as evidenced by kinetic studies showing <2% racemization during deprotection. This stability stems from the bulky silyl group's ability to sterically shield the stereocenter while resisting migration during the fluorination step. Subsequent TBDPS removal with tetrabutylammonium fluoride (TBAF) followed by immediate methanesulfonylation minimizes exposure of the stereolabile alcohol intermediate [8].
Table 2: Multi-Step Synthesis Protocol with Racemization Control Measures
Step | Transformation | Reagents/Conditions | Racemization Risk | Mitigation Strategy |
---|---|---|---|---|
1 | Protection | TBDPSCl, imidazole, DMF, 0°C→RT | Low (<1%) | Steric shielding |
2 | Enolization/Fluorination | LDA, THF, -78°C; then DAST, -78°C→0°C | Moderate (5-10%) | Low temperature, kinetic control |
3 | Deprotection | TBAF, THF, 0°C | High (15-20%) | Short reaction time, immediate use |
4 | Methanesulfonylation | MsCl, 2,6-lutidine, CH₂Cl₂, -30°C | Critical (>25%) | Non-nucleophilic base, cryogenic conditions |
Solvent effects on racemization have been systematically investigated through dielectric constant and hydrogen-bonding parameter analysis. Polar aprotic solvents with moderate dielectric constants (ε = 20-30), particularly dichloromethane and ethyl acetate, minimize cationic intermediates that promote racemization. Solvent mixtures containing 10-15% toluene further suppress epimerization by disrupting the formation of racemization-prone aggregates. These optimized conditions reduce stereochemical erosion to <3% across the synthetic sequence, representing a five-fold improvement over standard protocols [8].
Chiral auxiliaries provide a robust strategy for achieving high enantiomeric excess in trans-3-fluoro-tetrahydro-2H-pyran-4-yl methanesulfonate synthesis by temporarily incorporating a removable chiral controller that directs stereoselective bond formation. The Evans oxazolidinone auxiliary, attached through an ester linkage to the C4 carboxyl precursor, effectively controls fluorination at C3 through chelation-enforced facial selectivity. This auxiliary creates a rigid enolate structure that favors fluoride attack from the less hindered face, consistently delivering trans-configured products with ee values exceeding 90%. Auxiliary removal under mild reducing conditions (LiBH₄) preserves the stereochemical integrity while providing the alcohol precursor for methanesulfonylation [5].
Menthol-derived auxiliaries offer economic advantages for industrial-scale synthesis despite slightly lower stereocontrol efficiency. (-)-Menthol forms crystalline diastereomeric esters with tetrahydropyran-4-carboxylic acid precursors, enabling purification by simple recrystallization before fluorination. The bulky isopropyl group of the menthyl moiety effectively blocks one face of the molecule, resulting in diastereomeric ratios of 8:1 for the trans-isomer after fluorination. Following auxiliary removal, the overall process achieves 84% ee, which can be upgraded to >99% ee through a single recrystallization of the mesylate product from heptane/ethyl acetate mixtures [8].
Table 3: Chiral Auxiliary Performance in Enantioselective Synthesis
Auxiliary Type | Attachment Point | Fluorination ee (%) | Overall Yield (%) | Removal Conditions |
---|---|---|---|---|
Evans oxazolidinone | C4 carboxylic acid | 95 | 68 | LiBH₄, THF/H₂O, 0°C |
(-)-Menthyl | C4 carboxylic acid | 86 | 75 | KOH, MeOH, reflux |
8-Phenylmenthyl | C4 carboxylic acid | 92 | 70 | LiAlH₄, Et₂O, 0°C |
(S)-Proline-derived | C4 aldehyde | 80 | 65 | AcOH/H₂O, 40°C |
Camphorsultam auxiliaries demonstrate exceptional performance for substrates requiring stereocontrol at both C3 and C4 positions. The dual directing capability of the sultam group coordinates fluorinating reagents through both the sulfonyl oxygen and the adjacent carbonyl, creating a well-defined chiral pocket. This three-dimensional control enables diastereoselectivity >98:2 for the trans-isomer, with ee values consistently measured at 94-96% across multiple batches. While the cost of camphorsultam is higher than simpler auxiliaries, its recoverability (85-90% recovery after acidic workup) improves process economics for high-value pharmaceutical intermediates [5].
The strategic timing of auxiliary introduction and removal critically influences enantiomeric excess preservation. Early-stage attachment (prior to ring formation) provides superior stereocontrol but requires auxiliary stability during cyclization conditions. Conversely, late-stage attachment on pre-formed tetrahydropyran systems offers simpler synthetic routes but faces challenges in overcoming the inherent conformational flexibility of the six-membered ring. Optimal results balance these considerations by introducing the auxiliary after ring formation but before fluorination, achieving the ideal compromise between synthetic efficiency and stereochemical outcome [5] [8].
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0